1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-6-carboxamide
Description
1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-6-carboxamide is an indole derivative featuring a methyl group at the 1-position of the indole ring, a carboxamide group at the 6-position, and a pyridin-3-ylmethyl substituent on the amide nitrogen.
Properties
IUPAC Name |
1-methyl-N-(pyridin-3-ylmethyl)indole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-19-8-6-13-4-5-14(9-15(13)19)16(20)18-11-12-3-2-7-17-10-12/h2-10H,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXZJDLRILWHJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-6-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the indole core.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular properties, and reported biological activities of 1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-6-carboxamide with similar indole carboxamide derivatives:
| Compound Name (Reference) | Molecular Formula | Substituents/Functional Groups | Key Biological Activities (if reported) |
|---|---|---|---|
| This compound (Target) | C16H15N3O* | 1-methylindole, 6-carboxamide, pyridin-3-ylmethyl | Inferred enzyme/receptor modulation (based on analogs) |
| N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide () | C19H15N3O2 | Indole-3-carboxamide, furan-pyridinylmethyl | Anticancer (IC50: 0.075 mM), antimicrobial (MIC: 4.69–22.9 µM) |
| 1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-6-carboxamide () | C17H17N5O | Indole-6-carboxamide, triazole-phenylmethyl | Antimicrobial, anticancer (similar to target compound) |
| N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}-1-methyl-1H-indole-3-carboxamide () | C21H21ClN4O2 | Indole-3-carboxamide, chloropyridine-piperidine | Potential enzyme inhibition (inferred from structural class) |
| N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-6-carboxamide () | C21H21N3O2 | Indole-6-carboxamide, methoxyethyl-indole | Reactivity for medicinal applications (synthetic versatility) |
*Molecular formula inferred from structural analysis.
Key Differences and Implications
Carboxamide Position: The target compound and ’s analog feature a carboxamide at the indole’s 6-position, whereas and ’s compounds have it at the 3-position.
In contrast, ’s triazole-phenylmethyl group introduces a rigid, planar heterocycle known for antimicrobial activity . ’s furan-pyridinylmethyl substituent combines aromatic π-π interactions (furan) with hydrogen-bonding capability (pyridine), contributing to its notable anticancer activity .
Biological Activity Trends: Compounds with triazole () or furan () moieties exhibit stronger antimicrobial and anticancer profiles, likely due to enhanced interactions with microbial enzymes or cancer cell receptors. The target compound’s pyridine group may prioritize selectivity over broad-spectrum activity .
Synthetic Complexity :
- The target compound’s pyridin-3-ylmethyl group may require milder coupling conditions compared to ’s triazole-phenylmethyl group, which might involve multi-step syntheses for triazole formation .
Physicochemical Properties
- Solubility : The pyridine group in the target compound likely improves aqueous solubility compared to purely hydrophobic substituents (e.g., ’s methoxyethyl-indole).
- Metabolic Stability : The 1-methyl group on the indole ring (common in all compounds) likely enhances metabolic stability by reducing oxidative degradation .
Biological Activity
1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-6-carboxamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of an indole moiety, which is known for its significant biological properties. Its molecular formula is , with a molecular weight of 269.33 g/mol. The structural diversity contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N3O |
| Molecular Weight | 269.33 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may modulate the activity of these targets, leading to various therapeutic effects, particularly in cancer treatment. The compound has shown potential in inhibiting enzymes involved in cancer pathways, suggesting anticancer properties.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In studies evaluating its efficacy against the MDA-MB-231 breast cancer cell line, the compound demonstrated an IC50 value of 0.075 mM , indicating strong anticancer potential compared to other derivatives with higher IC50 values.
Table: IC50 Values of this compound Against Cancer Cell Lines
| Cell Line | IC50 Value (mM) |
|---|---|
| MDA-MB-231 | 0.075 |
| HeLa | 0.069 |
| A549 | 0.0046 |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the indole and pyridine moieties significantly influence the biological activity of this compound. For instance, the introduction of methoxy (-OCH₃) and hydroxyl (-OH) groups has been shown to enhance antiproliferative activity against various cancer cell lines, as evidenced by lower IC50 values.
Case Study: Antiproliferative Activity
In a comparative study involving derivatives of similar structures, it was observed that compounds with additional functional groups such as -OH groups exhibited improved antiproliferative activity. For example, compounds with two -OH groups showed IC50 values significantly lower than those without these substitutions.
Pharmacokinetics and Drug Metabolism
The pharmacokinetic profile of this compound indicates rapid metabolism in liver microsomes, high protein binding, and moderate solubility. These characteristics are crucial for understanding the drug's bioavailability and therapeutic effectiveness.
Q & A
Q. What are the optimal synthetic routes for 1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-6-carboxamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, including amide bond formation between 1-methyl-1H-indole-6-carboxylic acid and pyridin-3-ylmethanamine. Key steps include:
- Use of coupling agents like EDCI or HOBt for amide formation .
- Solvent selection (e.g., DMF or THF) and temperature control (reflux at 80–100°C) to minimize side reactions .
- Purification via column chromatography or recrystallization, monitored by HPLC (>95% purity) .
Q. Which analytical techniques are critical for characterizing the structural and physicochemical properties of this compound?
Essential methods include:
- NMR spectroscopy (1H/13C) to confirm substituent positions and purity .
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .
- Thermogravimetric Analysis (TGA) to assess thermal stability (e.g., decomposition above 200°C) .
- HPLC with UV detection (λ = 254 nm) for purity assessment .
Q. How can researchers initially evaluate the biological activity of this compound, and what assays are recommended?
Preliminary screening should focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., IC50 determination) .
- Receptor binding : Radioligand displacement assays for nicotinic acetylcholine receptors (nAChRs), given structural similarity to known agonists .
Advanced Research Questions
Q. What strategies can resolve contradictions in crystallographic data during structural determination?
- Use SHELXL for refining high-resolution X-ray diffraction data, particularly for resolving torsional ambiguities in the indole and pyridine moieties .
- Cross-validate with DFT calculations (e.g., Gaussian 16) to compare theoretical and experimental bond lengths/angles .
Q. How can molecular docking and dynamics simulations elucidate the compound’s mechanism of action?
- Perform docking studies (e.g., AutoDock Vina) to predict binding poses with targets like nAChRs or kinases .
- Conduct MD simulations (GROMACS) over 100 ns to assess stability of ligand-receptor complexes and identify key interactions (e.g., hydrogen bonds with pyridine nitrogen) .
Q. What experimental approaches can reconcile conflicting bioactivity data across different studies?
- Perform structure-activity relationship (SAR) studies by synthesizing analogs with modifications to the indole or pyridine groups .
- Validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to distinguish direct effects from off-target interactions .
Q. How can researchers optimize this compound’s pharmacokinetic properties for in vivo studies?
- Introduce prodrug modifications (e.g., esterification of the carboxamide) to enhance bioavailability .
- Assess metabolic stability using liver microsome assays and optimize logP values (aim for 2–3) via substituent tuning .
Q. What methodologies address discrepancies between computational predictions and experimental spectroscopic data?
- Compare experimental IR and UV-Vis spectra with time-dependent DFT (TD-DFT) calculations to validate electronic transitions .
- Use 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals in crowded spectral regions .
Methodological Considerations
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
Q. What in vitro models are suitable for assessing toxicity and target specificity?
- Use primary cell lines (e.g., human hepatocytes) for cytotoxicity profiling (LD50) .
- Employ CRISPR-engineered receptor knockout models to confirm target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
